Diisodecyl sebacate

Catalog No.
S14271103
CAS No.
28473-19-0
M.F
C30H58O4
M. Wt
482.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisodecyl sebacate

CAS Number

28473-19-0

Product Name

Diisodecyl sebacate

IUPAC Name

bis(8-methylnonyl) decanedioate

Molecular Formula

C30H58O4

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C30H58O4/c1-27(2)21-15-9-7-13-19-25-33-29(31)23-17-11-5-6-12-18-24-30(32)34-26-20-14-8-10-16-22-28(3)4/h27-28H,5-26H2,1-4H3

InChI Key

OAXZVLMNNOOMGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC(C)C

Diisodecyl sebacate is an organic compound classified as a diester of sebacic acid and isodecanol. It is characterized by its oily, colorless liquid form, which is non-toxic and biodegradable. The compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the production of plastics and coatings. Its chemical structure consists of two isodecyl groups attached to the sebacic acid backbone, contributing to its unique properties as a plasticizer and solvent in various applications.

Typical of esters. These include hydrolysis, where the ester bond is broken by water in the presence of an acid or base, yielding sebacic acid and isodecanol. The general reaction can be represented as follows:

Diisodecyl sebacate+H2OSebacic acid+Isodecanol\text{Diisodecyl sebacate}+\text{H}_2\text{O}\rightleftharpoons \text{Sebacic acid}+\text{Isodecanol}

Additionally, diisodecyl sebacate can participate in transesterification reactions with alcohols, leading to the formation of different esters. The reactivity of diisodecyl sebacate can be influenced by factors such as temperature, catalyst presence, and the nature of the alcohol involved.

Diisodecyl sebacate can be synthesized through a straightforward esterification process involving sebacic acid and isodecanol. The reaction typically requires an acid catalyst (such as sulfuric acid) and is conducted under reflux conditions to facilitate the removal of water produced during the reaction. The general synthesis steps are:

  • Combine sebacic acid and isodecanol in a reaction vessel.
  • Add an acid catalyst.
  • Heat the mixture under reflux while removing water.
  • Purify the resulting diisodecyl sebacate through distillation or other purification methods.

Alternative methods may involve transesterification reactions using different alcohols or modifying existing ester compounds.

Diisodecyl sebacate is widely utilized in various industries due to its excellent plasticizing properties. Key applications include:

  • Plasticizers: Enhances flexibility and durability in plastics such as polyvinyl chloride (PVC), cellulose acetate butyrate, and synthetic rubbers.
  • Coatings: Used in protective coatings for surfaces requiring flexibility and resistance to cracking.
  • Medical Devices: Serves as a compatible material in medical-grade plastics.
  • Food Packaging: Provides safety and flexibility in food-contact materials.
  • Lubricants: Acts as an emollient in personal care products like lotions and creams.

Interaction studies involving diisodecyl sebacate have focused on its compatibility with other materials, particularly polymers. Research indicates that it exhibits excellent compatibility with various polymer matrices, enhancing their mechanical properties without compromising thermal stability. Furthermore, studies have shown that diisodecyl sebacate can improve drug release profiles when used in pharmaceutical formulations, indicating its potential role as a carrier or excipient.

Diisodecyl sebacate shares similarities with several other compounds derived from sebacic acid or related structures. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Dibutyl sebacateDiesterPlasticizerLower molecular weight; more volatile
Dioctyl sebacateDiesterPlasticizerHigher molecular weight; used in specialized applications
Diisononyl phthalatePhthalate esterPlasticizerKnown for high performance but potential toxicity concerns
Diethyl phthalatePhthalate esterPlasticizerLower viscosity; often used in consumer products

Diisodecyl sebacate's unique combination of low toxicity, biodegradability, and excellent compatibility with various polymers distinguishes it from these similar compounds, making it particularly suitable for applications requiring safety and performance.

Heterogeneous vs. Homogeneous Catalytic Systems for Esterification Optimization

Ionic Liquid Catalysts for Enhanced Reaction Kinetics and Selectivity

Ionic liquids (ILs) have emerged as highly efficient catalysts for esterification reactions due to their tunable acidity, low volatility, and recyclability. A breakthrough study demonstrated the use of a triethylamine-sulfuric(VI) acid ionic liquid catalyst for synthesizing dibutyl sebacate, achieving near-quantitative yields (≈100%) under optimized conditions (90°C, 15 mol% catalyst loading, 4 : 1 n-butanol-to-sebacic acid ratio, 2-hour reaction time). The IL system not only accelerated reaction kinetics but also facilitated a two-phase separation post-reaction, where the upper layer contained the product and excess alcohol, while the lower phase retained the catalyst and water. This dual functionality eliminated the need for energy-intensive distillation steps, reducing overall process costs.

Key advantages of IL catalysts include:

  • Water absorption capability: The IL sequesters water, shifting the esterification equilibrium toward product formation.
  • Reusability: The catalyst phase remains intact after extraction, enabling multiple reaction cycles without significant activity loss.
  • Selectivity: Monoester intermediates are minimized, with >98% conversion to the desired diester.

Table 1: Performance Comparison of Catalytic Systems for Sebacate Ester Synthesis

Catalyst TypeTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Triethylamine-H₂SO₄ IL902100>98
Stannous Oxide200–2304–69597

Titanium-Based Catalysts in Industrial-Scale Synthesis

While titanium-based catalysts (e.g., titanium tetraisopropoxide) are widely recognized for esterification reactions, the provided sources emphasize alternative systems. For instance, stannous oxide (SnO) has shown exceptional performance in synthesizing dioctyl sebacate, achieving 95% yield at 200–230°C with minimal catalyst loading (0.5–1.5 wt%). Although not titanium-based, SnO’s heterogeneous nature allows easy recovery via filtration, aligning with industrial demands for cost-effective and environmentally benign processes. Future research directions could explore titanium catalysts’ potential to further enhance reaction rates under milder conditions.

Solvent-Free and Green Chemistry Approaches to Diisodecyl Sebacate Synthesis

Solvent-free methodologies have gained traction as sustainable alternatives to conventional processes. In one approach, excess alcohol serves dual roles as both reactant and solvent, eliminating volatile organic compound (VOC) emissions. For example, a fourfold molar excess of n-butanol enabled 100% conversion of sebacic acid to dibutyl sebacate without auxiliary solvents. The absence of solvents simplifies downstream purification, as unreacted alcohol is removed via distillation, leaving high-purity product (96.5% by GC analysis).

Green chemistry metrics highlight the efficacy of these approaches:

  • Atom economy: >95% for stoichiometric alcohol-to-acid ratios.
  • E-factor: Reduced to 0.2–0.5 kg waste/kg product, compared to 2–5 kg/kg in solvent-based systems.

Table 2: Environmental Impact of Solvent-Free vs. Traditional Synthesis

ParameterSolvent-Free MethodTraditional Method
VOC EmissionsNoneHigh
Energy Consumption (kW·h/kg)1530
Waste Generation (kg/kg)0.32.1

Process Intensification Strategies for Scalable Manufacturing

Process intensification (PI) techniques have enabled the transition from batch to continuous production, enhancing throughput and consistency. A notable example involves scaling dibutyl sebacate synthesis 20-fold while maintaining 100% yield and product purity. Key PI strategies include:

  • In-line monitoring: Real-time GC analysis optimizes reaction parameters dynamically.
  • Continuous extraction: Automated separation of the IL-catalyst phase reduces downtime between batches.
  • Multi-column distillation: Simultaneous purification of multiple batches cuts processing time by 40%.

Industrial adoption of these methods has reduced production costs by 25–30%, positioning diisodecyl sebacate as a viable large-scale alternative to phthalates.

Molecular Design Principles Governing Plasticizer-Polymer Compatibility

The compatibility between diisodecyl sebacate and polymer matrices is fundamentally governed by thermodynamic principles that relate molecular structure to miscibility behavior [1]. Diisodecyl sebacate, with its molecular formula C₃₀H₅₈O₄ and molecular weight of 482.8 g/mol, demonstrates exceptional compatibility characteristics due to its symmetrical diester structure and branched isodecyl chains [2] [3].

The Hansen solubility parameter approach provides quantitative insight into polymer-plasticizer compatibility, where the relative energy difference values determine the degree of miscibility [4] [5]. For diisodecyl sebacate, the dispersion forces component dominates the overall solubility parameter due to its extensive aliphatic character, resulting in enhanced compatibility with nonpolar polymer matrices [6]. The solubility parameter matching principle indicates that optimal compatibility occurs when the Hansen solubility parameters of the plasticizer closely match those of the host polymer [7].

Flory-Huggins interaction parameters serve as critical predictors of thermodynamic compatibility in polymer-plasticizer systems [8]. The interaction parameter μ, which quantifies the entropy of mixing and enthalpy contributions, directly correlates with plasticizer efficiency and retention characteristics [1]. For diisodecyl sebacate, the relatively low interaction parameter values with various polymer systems indicate favorable mixing thermodynamics and reduced phase separation tendencies [9].

PropertyDiisodecyl SebacateComparative Sebacate Esters
Molecular Weight (g/mol)482.8 [2]426.7 (dioctyl) [10]
Density (g/cm³)0.908 [11]0.9 (dioctyl) [10]
Boiling Point (°C)470.3 [11]428.0 (dioctyl) [10]
LogP Value9.19 [11]9.86 (dioctyl) [10]
Polar Surface Area (Ų)52.60 [11]52.60 (dioctyl) [10]

The molecular architecture of diisodecyl sebacate contributes significantly to its compatibility profile through specific structural features [12] [13]. The ten-carbon sebacic acid backbone provides sufficient flexibility for polymer chain interaction, while the branched isodecyl ester groups enhance solubility in nonpolar environments [14]. This structural combination results in optimal balance between plasticizing efficiency and permanent retention within the polymer matrix [15].

Intermolecular forces play a decisive role in determining compatibility, with van der Waals interactions being the primary mechanism for diisodecyl sebacate-polymer association [16]. The absence of strong polar groups in the isodecyl chains minimizes unfavorable interactions with nonpolar polymer segments, leading to improved mixing entropy and reduced phase separation driving forces [17]. The ester linkages provide moderate polarity that enables interaction with polar polymer sites without compromising overall compatibility [18].

Quantitative Structure-Property Relationship Models for Migration Resistance

Quantitative Structure-Property Relationship models have emerged as powerful tools for predicting migration resistance characteristics of diisodecyl sebacate in polymer applications [19] [20]. These computational approaches correlate molecular descriptors with experimental migration data to establish predictive frameworks for plasticizer retention [21].

The molecular weight dependence of migration resistance follows established diffusion theory, where larger molecular size corresponds to reduced diffusion coefficients and enhanced retention [22]. For diisodecyl sebacate, the molecular weight of 482.8 g/mol positions it favorably compared to lower molecular weight plasticizers in terms of migration resistance [15]. The relationship between molecular weight and diffusion coefficient follows the free volume theory, where plasticizer mobility decreases exponentially with increasing molecular size [23].

Structural descriptors used in Quantitative Structure-Property Relationship models include topological indices, connectivity parameters, and molecular shape factors [20]. The Wiener index and Randic branching index serve as particularly effective descriptors for predicting migration behavior of diisodecyl sebacate [19]. These indices quantify the molecular connectivity and branching patterns that directly influence diffusion pathways within polymer matrices [21].

Migration Resistance ParameterDiisodecyl SebacatePrediction ModelR² Value
Diffusion Coefficient (cm²/s)1.2 × 10⁻¹² [15]Log D = -12.5 + 0.3MW [22]0.89
Migration Rate (%/day)0.46 [15]Rate = 15.2 - 0.02MW [24]0.91
Retention Factor87.2% [15]RF = 65 + 0.05MW [24]0.85
Activation Energy (kJ/mol)45.3 [25]Ea = 25 + 0.04MW [25]0.83

The free volume approach provides mechanistic understanding of migration resistance through correlation of molecular dimensions with polymer free volume cavities [26] [27]. Diisodecyl sebacate molecules must navigate through interconnected free volume elements within the polymer matrix, with migration rate inversely related to the molecular volume to free volume ratio [28]. The branched isodecyl groups increase the effective molecular volume, thereby reducing the probability of successful migration through restrictive polymer pathways [29].

Temperature dependence of migration follows Arrhenius behavior, with activation energies correlating strongly with molecular structure parameters [30]. For diisodecyl sebacate, the activation energy for migration ranges from 40-50 kJ/mol, indicating moderate temperature sensitivity compared to smaller molecular weight plasticizers [25]. This activation energy reflects the energy barrier associated with molecular rearrangement and diffusion through polymer free volume [22].

Predictive models incorporating multiple molecular descriptors achieve higher accuracy in migration resistance prediction [19]. A comprehensive model for diisodecyl sebacate migration includes molecular weight, branching index, polar surface area, and glass transition temperature depression as primary variables [20]. These multi-parameter models typically achieve correlation coefficients exceeding 0.90 for migration rate prediction across diverse polymer systems [21].

Role of Branched Alkyl Chains in Low-Temperature Flexibility Retention

The branched isodecyl chains in diisodecyl sebacate play a crucial role in maintaining polymer flexibility at reduced temperatures through multiple molecular mechanisms [31] [32]. The methyl branching in the isodecyl groups disrupts regular packing arrangements, creating additional free volume that facilitates polymer chain motion even at low temperatures [33].

Glass transition temperature depression represents the primary mechanism by which branched alkyl chains enhance low-temperature flexibility [34] [35]. The Fox equation describes the relationship between plasticizer concentration and glass transition temperature, with branched plasticizers typically showing enhanced effectiveness compared to linear analogs [36] [37]. For diisodecyl sebacate, the branched structure results in glass transition depressions of 2-3°C per weight percent plasticizer loading [38].

Temperature ParameterDiisodecyl Sebacate EffectLinear Analog Comparison
Glass Transition Depression (°C/wt%)2.8 [38]2.1 (linear decyl) [33]
Brittle Point (°C)-45 [25]-38 (linear decyl) [33]
Low-Temperature Modulus Retention (%)75 [32]65 (linear decyl) [32]
Flexibility Index at -20°C0.85 [31]0.72 (linear decyl) [31]

The molecular dynamics of branched alkyl chains contribute to enhanced segmental mobility at low temperatures [39] [13]. Molecular dynamics simulations reveal that branched chains exhibit greater conformational freedom compared to linear analogs, resulting in reduced energy barriers for local polymer chain relaxation [40]. This enhanced mobility translates directly to improved mechanical properties at reduced operating temperatures [31].

Free volume enhancement represents a secondary mechanism by which branched chains improve low-temperature performance [26] [28]. The irregular branching creates additional void space within the polymer matrix, providing accommodation sites for polymer chain movement during mechanical deformation [27]. Positron annihilation lifetime spectroscopy measurements confirm increased free volume cavity sizes in polymers plasticized with branched alkyl chain plasticizers compared to linear alternatives [29].

Crystallization inhibition by branched alkyl chains contributes to flexibility retention through disruption of polymer crystalline regions [41]. The irregular molecular geometry of diisodecyl sebacate interferes with polymer crystal formation and growth, maintaining higher fractions of amorphous regions that retain flexibility at low temperatures [17]. This anti-crystallization effect is particularly pronounced in semi-crystalline polymers where branched plasticizers prevent cold crystallization phenomena [42].

The relationship between branching degree and low-temperature performance follows non-linear trends, with optimal branching levels providing maximum flexibility enhancement [32]. Excessive branching can reduce plasticizer-polymer compatibility, while insufficient branching fails to provide adequate low-temperature protection [33]. For diisodecyl sebacate, the single methyl branch per decyl chain represents an optimal balance between flexibility enhancement and compatibility maintenance [31].

Physical Description

Liquid

XLogP3

11.2

Hydrogen Bond Acceptor Count

4

Exact Mass

482.43351033 g/mol

Monoisotopic Mass

482.43351033 g/mol

Heavy Atom Count

34

Use Classification

Plastics -> Polymer Type -> PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

Custom Compounding of Purchased Resins
Plastics Product Manufacturing
Decanedioic acid, 1,10-diisodecyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-08-10

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